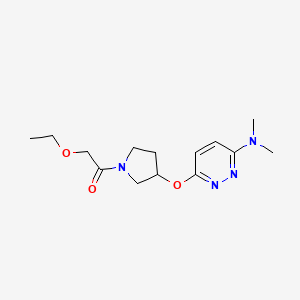

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone, also known as DPEP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes, including dipeptidyl peptidase IV (DPP-IV), aminopeptidase N (APN), and neutral endopeptidase (NEP).

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s used to obtain novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be pivotal in synthesizing new drug candidates with selective biological profiles.

Selective Androgen Receptor Modulators (SARMs)

Compounds like 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone can be optimized to create SARMs. These are a class of therapeutic compounds with similar properties to anabolic steroids but with reduced androgenic properties . They have potential applications in treating osteoporosis, muscle wasting, and other conditions.

Pharmacokinetic Profile Modification

The pyrrolidine derivatives are known for their role in modifying the pharmacokinetic profile of drugs. This includes altering absorption, distribution, metabolism, and excretion (ADME) characteristics to improve drug efficacy and reduce toxicity .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring allows for the synthesis of different stereoisomers. This compound could be used in research focusing on the spatial orientation of substituents, which can lead to different biological profiles due to varying binding modes to enantioselective proteins .

Heterocyclic Chemistry Research

As a molecule containing a pyrrolidine ring, this compound can be used in heterocyclic chemistry research to study the synthesis and reactions of nitrogen-containing heterocycles. This research can lead to the development of new materials and pharmaceuticals .

Bioactive Molecule Synthesis

The pyrrolidine ring is often included in bioactive molecules with target selectivity. This compound could be used in the synthesis of molecules aimed at specific biological targets, potentially leading to the discovery of new treatments for various diseases .

properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-ethoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-4-20-10-14(19)18-8-7-11(9-18)21-13-6-5-12(15-16-13)17(2)3/h5-6,11H,4,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDGTQNTNBPRJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(C1)OC2=NN=C(C=C2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)

![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2362508.png)

![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)

![4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2362511.png)

![2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2362515.png)